![molecular formula C9H9ClN2O2 B2530171 3-Methylbenzimidazole-4-carboxylic acid;hydrochloride CAS No. 208772-22-9](/img/structure/B2530171.png)
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride
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Overview
Description
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is a white crystalline powder. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Molecular Structure Analysis
The molecular formula of 3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is C9H9ClN2O2, and it has a molecular weight of 212.63. It belongs to the benzimidazole family, which are heterocyclic aromatic compounds .Scientific Research Applications
Pharmacological Applications
Benzimidazoles, including 3-Methylbenzimidazole-4-carboxylic acid;hydrochloride, have been extensively explored for their pharmacological properties . They are known to inhibit various enzymes, making them useful in a wide range of therapeutic uses. These include:
- Antidiabetic : Some benzimidazole derivatives have shown potential in the treatment of diabetes .
- Anticancer : Certain benzimidazoles have been found to exhibit anticancer properties .
- Antimicrobial and Antiparasitic : Benzimidazoles have been used in the treatment of various microbial and parasitic infections .
- Analgesics : Some benzimidazoles act as pain relievers .
- Antiviral : Certain benzimidazoles have antiviral properties .
- Antihistamine : Benzimidazoles can also be used to treat allergies .
Chemical Synthesis
Benzimidazoles, including 3-Methylbenzimidazole-4-carboxylic acid;hydrochloride, can be used in chemical synthesis . For example, they can be used in the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere . This process involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .
Corrosion Inhibitors
Benzimidazoles have been studied for their role as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing or slowing down corrosion .
Future Directions
properties
IUPAC Name |
3-methylbenzimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMXGMICDNLPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride |
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